
9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate): is a complex organic compound that belongs to the class of fluorene derivatives This compound is characterized by its unique structure, which includes a fluorene core bonded to benzene rings and dichlorobenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) typically involves multi-step organic reactions. One common method includes the reaction of fluorene derivatives with benzene rings substituted with dichlorobenzoate groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the fluorene core or the benzene rings may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can also occur, particularly at the dichlorobenzoate groups, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms in the dichlorobenzoate groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers are exploring its use in the development of new drugs and therapeutic agents.
Medicine: In medicine, the compound may be investigated for its potential pharmacological properties. Studies may focus on its ability to interact with specific biological targets and pathways.
Industry: In the industrial sector, the compound’s chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
- 9H-Fluorene-9,9-diylbis(4,1-phenyleneoxy-2,1-ethanediyl) dipropanoate
- 2,2’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy)bis(ethane-2,1-diyl) diacrylate
- 4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline)
Comparison: Compared to these similar compounds, 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) is unique due to the presence of dichlorobenzoate groups. These groups impart distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The compound’s structure also allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C39H22Cl4O4 |
|---|---|
Peso molecular |
696.4 g/mol |
Nombre IUPAC |
[4-[9-[4-(2,4-dichlorobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C39H22Cl4O4/c40-25-13-19-31(35(42)21-25)37(44)46-27-15-9-23(10-16-27)39(33-7-3-1-5-29(33)30-6-2-4-8-34(30)39)24-11-17-28(18-12-24)47-38(45)32-20-14-26(41)22-36(32)43/h1-22H |
Clave InChI |
UIIDCQFIPNQZQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C6=CC=C(C=C6)OC(=O)C7=C(C=C(C=C7)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)
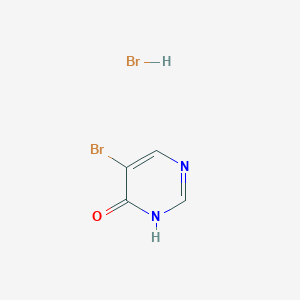
![(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11714034.png)

![2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)
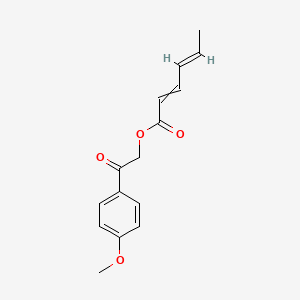

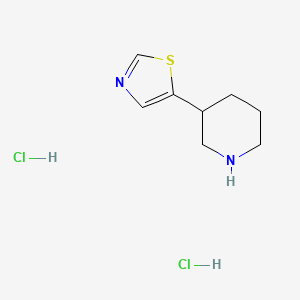
![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)
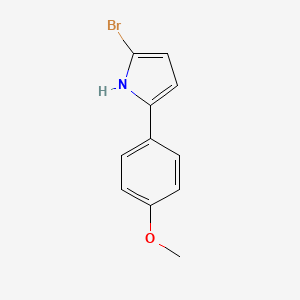

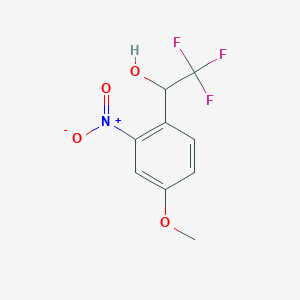
![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
